molecular formula C18H17BrN4O4 B298445 (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid

(2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid

カタログ番号 B298445
分子量: 433.3 g/mol
InChIキー: YCURIOLCLCYWKZ-WNFQYIGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid, also known as BCPA, is a chemical compound that has been extensively studied in scientific research. BCPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been shown to have potential therapeutic applications in a variety of diseases.

作用機序

(2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid is a potent inhibitor of the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid increases the levels of endocannabinoids in the body, leading to a variety of therapeutic effects.
Biochemical and physiological effects:
(2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

実験室実験の利点と制限

One advantage of using (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid in lab experiments is that it is a potent and selective inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. However, one limitation is that (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid has poor solubility in water, which can make it difficult to use in certain experimental settings.

将来の方向性

There are several potential future directions for research on (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid. One area of interest is the potential use of (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid in the treatment of addiction. (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential efficacy in humans. Another area of interest is the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential than (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid.

合成法

The synthesis of (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid involves several steps, including the reaction of 2-bromo-4-nitrophenol with 2-amino-3-cyano-4-(methoxymethyl)-6-methylpyridine to form 2-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenol. This compound is then reacted with chloroacetic acid to form (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid.

科学的研究の応用

(2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid has also been studied for its potential use in the treatment of anxiety, depression, and addiction.

特性

製品名

(2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid

分子式

C18H17BrN4O4

分子量

433.3 g/mol

IUPAC名

2-[2-bromo-4-[(Z)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H17BrN4O4/c1-11-5-13(9-26-2)14(7-20)18(22-11)23-21-8-12-3-4-16(15(19)6-12)27-10-17(24)25/h3-6,8H,9-10H2,1-2H3,(H,22,23)(H,24,25)/b21-8-

InChIキー

YCURIOLCLCYWKZ-WNFQYIGGSA-N

異性体SMILES

CC1=CC(=C(C(=N1)N/N=C\C2=CC(=C(C=C2)OCC(=O)O)Br)C#N)COC

SMILES

CC1=NC(=C(C(=C1)COC)C#N)NN=CC2=CC(=C(C=C2)OCC(=O)O)Br

正規SMILES

CC1=CC(=C(C(=N1)NN=CC2=CC(=C(C=C2)OCC(=O)O)Br)C#N)COC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。